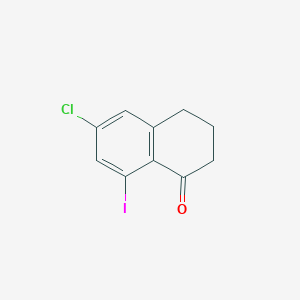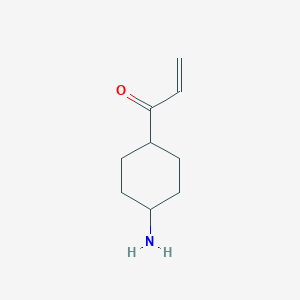
7-Cyclopropyl-1,4-oxazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyclopropyl-1,4-oxazepane is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopropyl-1,4-oxazepane can be achieved through several methods. One common approach involves the cyclization of N-propargylamines. This method is favored due to its high atom economy and shorter synthetic routes . Another method involves the copper-catalyzed [3+2] cycloaddition with concomitant annulation, which forms 1,4-oxazepane derivatives via a ketenimine route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Cyclopropyl-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized oxazepane compounds.
Applications De Recherche Scientifique
7-Cyclopropyl-1,4-oxazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 7-Cyclopropyl-1,4-oxazepane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Cyclopropyl-1,4-oxazepane include:
1,4-Diazepane: Another seven-membered ring compound with two nitrogen atoms.
1,4-Oxazepane derivatives: Compounds with various substituents on the oxazepane ring.
Uniqueness
This compound is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and for developing materials with novel properties.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
7-cyclopropyl-1,4-oxazepane |
InChI |
InChI=1S/C8H15NO/c1-2-7(1)8-3-4-9-5-6-10-8/h7-9H,1-6H2 |
Clé InChI |
YQLRVXBRPPONIT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2CCNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




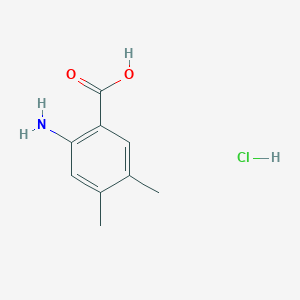

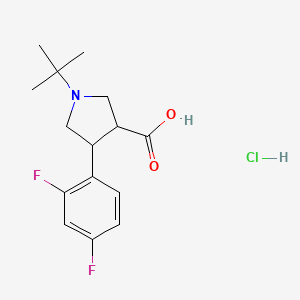
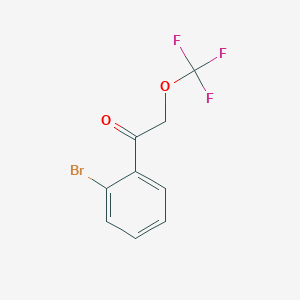

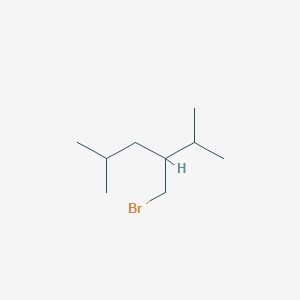


![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)

